

stereoselective potency comparison of gamma-Coniceine enantiomers

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Compound Focus: gamma-Coniceine

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Quantitative Potency and Toxicity Comparison

The following table summarizes the key experimental findings for γ -Coniceine and the enantiomers of N-methylconiine. The data clearly shows that γ -Coniceine is the most potent compound in the series [1].

Alkaloid	Relative In Vitro Potency (Nicotinic Receptor)	Relative Lethality In Vivo (Mouse, LD ₅₀ in mg/kg)
γ -Coniceine	Most Potent	4.4
(-)-N-methylconiine	Intermediate	16.1
(±)-N-methylconiine (Racemate)	Intermediate	17.8
(+)-N-methylconiine	Least Potent	19.2

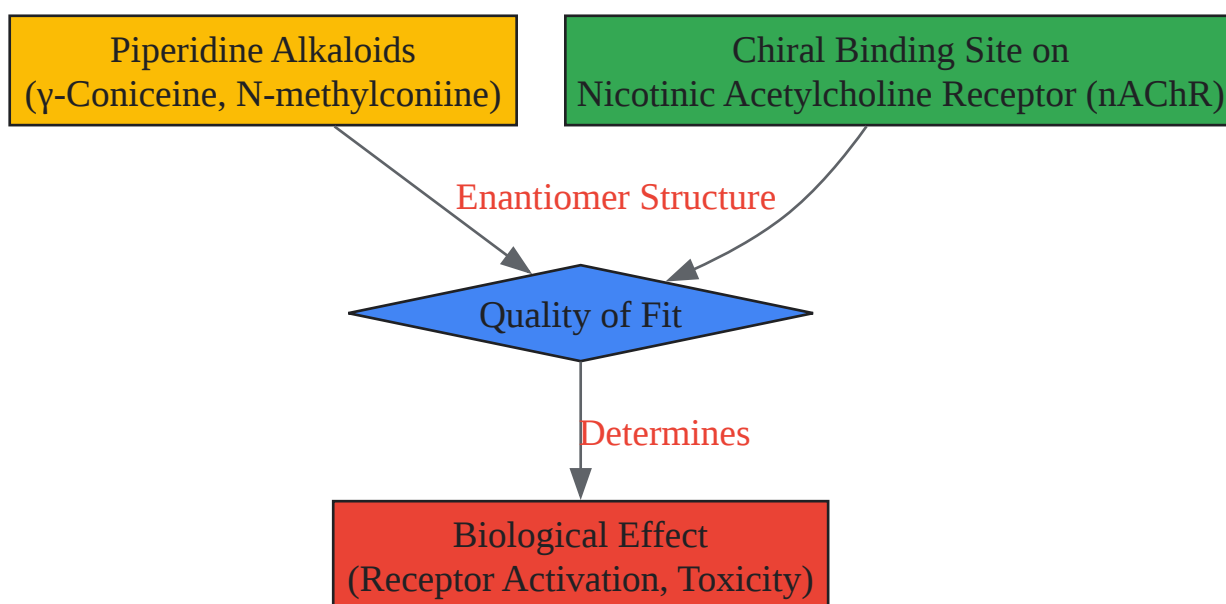
The data demonstrates a clear **stereoselective potency**, where the (-)-enantiomer of N-methylconiine is more potent than its (+)-counterpart both in vitro and in vivo. The high potency of γ -Coniceine is also evident [1].

Mechanism of Action and Experimental Context

The provided data stems from studies comparing the activity of these alkaloids on **human fetal muscle-type nicotinic acetylcholine receptors (nAChRs)** [1] [2].

- **General Mechanism:** These piperidine alkaloids act as **agonists** at nAChRs. This means they bind to the receptor and activate it, mimicking the natural neurotransmitter acetylcholine [1] [2].
- **Basis for Stereoselectivity:** The receptor's binding site is a chiral environment. Just as a right hand fits poorly into a left-handed glove, one enantiomer ((-)-N-methylconiine) can fit the receptor more effectively than its mirror image ((+)-N-methylconiine), leading to a stronger biological response [3] [4]. This difference in binding explains the observed stereoselective potency.

The following diagram illustrates the logical relationship between the alkaloids' stereochemistry and the observed biological effects.



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Methodology for Key Experiments

The core methodologies used to generate the data in the table can be summarized as follows [1]:

- **In Vitro Potency Assay:** Agonist potencies were determined using cells engineered to express human fetal muscle-type nAChRs. The biological response (e.g., ion flux) was measured upon

application of the alkaloids, allowing for a direct comparison of their receptor-activating effectiveness.

- **In Vivo Toxicity Bioassay:** The relative lethality (LD₅₀) was established using a mouse bioassay. This involves administering varying doses of each alkaloid to groups of animals and observing mortality to calculate the dose that is lethal to 50% of the population.

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References

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